molecular formula C21H31Cl2NO B10932251 (2E)-3-(2,6-dichlorophenyl)-N-dodecylprop-2-enamide

(2E)-3-(2,6-dichlorophenyl)-N-dodecylprop-2-enamide

Cat. No.: B10932251
M. Wt: 384.4 g/mol
InChI Key: KSPDGVIWTKDFKO-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2,6-dichlorophenyl)-N-dodecylprop-2-enamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group and a dodecyl chain attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,6-dichlorophenyl)-N-dodecylprop-2-enamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with dodecylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,6-dichlorophenyl)-N-dodecylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(2,6-dichlorophenyl)-N-dodecylprop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(2,6-dichlorophenyl)-N-dodecylprop-2-enamide involves its interaction with specific molecular targets. For instance, its Nav1.7 and Nav1.8 inhibiting properties suggest that it blocks sodium channels, thereby modulating neuronal excitability and reducing pain sensation . The compound may also interact with other cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2,6-dichlorophenyl)-N-octylprop-2-enamide
  • (2E)-3-(2,6-dichlorophenyl)-N-hexylprop-2-enamide

Uniqueness

Compared to its analogs, (2E)-3-(2,6-dichlorophenyl)-N-dodecylprop-2-enamide has a longer alkyl chain, which may influence its solubility, reactivity, and biological activity. The presence of the dodecyl group can enhance its lipophilicity, potentially improving its interaction with lipid membranes and increasing its efficacy in certain applications.

Properties

Molecular Formula

C21H31Cl2NO

Molecular Weight

384.4 g/mol

IUPAC Name

(E)-3-(2,6-dichlorophenyl)-N-dodecylprop-2-enamide

InChI

InChI=1S/C21H31Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-17-24-21(25)16-15-18-19(22)13-12-14-20(18)23/h12-16H,2-11,17H2,1H3,(H,24,25)/b16-15+

InChI Key

KSPDGVIWTKDFKO-FOCLMDBBSA-N

Isomeric SMILES

CCCCCCCCCCCCNC(=O)/C=C/C1=C(C=CC=C1Cl)Cl

Canonical SMILES

CCCCCCCCCCCCNC(=O)C=CC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.